N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
CAS No.: 1105202-77-4
Cat. No.: VC11788952
Molecular Formula: C15H16ClN3O3
Molecular Weight: 321.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105202-77-4 |
|---|---|
| Molecular Formula | C15H16ClN3O3 |
| Molecular Weight | 321.76 g/mol |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
| Standard InChI | InChI=1S/C15H16ClN3O3/c1-8-3-4-10(7-12(8)16)18-13(20)6-5-11-9(2)17-15(22)19-14(11)21/h3-4,7H,5-6H2,1-2H3,(H,18,20)(H2,17,19,21,22) |
| Standard InChI Key | YJGKGKPRSXWHIY-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C)Cl |
Introduction
N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure, which includes a chloro-substituted aromatic ring and a tetrahydropyrimidine moiety, contributes to its biological activity. The compound's synthesis involves multi-step organic reactions, requiring careful control of reaction conditions to ensure high yields and purity.
Synthesis
The synthesis of N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves multi-step organic reactions. Key methods include:
-
Reaction Conditions: Careful control of temperature, pH, and solvent choice.
-
Monitoring Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for reaction progress and purity assessment.
Potential Applications
This compound represents a valuable addition to the library of synthetic organic compounds used in medicinal chemistry and biochemistry research. Research into similar compounds suggests potential inhibitory activity against certain enzymes or pathways involved in disease processes.
Biological Activity
Further studies are necessary to fully elucidate its biological activity and potential therapeutic applications. The compound's unique structure suggests it could interact with biological targets in a manner that inhibits or modulates disease-related pathways.
CAS Number
The CAS number for N-(3-chloro-4-methylphenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is 50773-41-6.
Data Table
| Property | Description |
|---|---|
| Molecular Structure | Chloro-substituted aromatic ring and tetrahydropyrimidine moiety |
| Synthesis | Multi-step organic reactions with controlled conditions |
| Potential Applications | Medicinal chemistry and biochemistry research |
| CAS Number | 50773-41-6 |
| Chemical Properties | Moderate solubility in organic solvents, requires controlled conditions for stability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume